Synthesis and Characterization of 2-Butylbenzo[d]isothiazol-3(2H)-one: A Technical Guide
Synthesis and Characterization of 2-Butylbenzo[d]isothiazol-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Butylbenzo[d]isothiazol-3(2H)-one, also known as BBIT, is a synthetic compound recognized for its potent antimicrobial and antifungal properties.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Butylbenzo[d]isothiazol-3(2H)-one. It includes detailed experimental protocols for its preparation, a summary of its key physicochemical and spectroscopic data, and a discussion of its known applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, material science, and drug development.
Introduction
2-Butylbenzo[d]isothiazol-3(2H)-one is a five-membered nitrogen and sulfur-containing heterocyclic compound.[3] It belongs to the class of benzo[d]isothiazol-3(2H)-ones, which are known for a broad spectrum of biological activities, including antibacterial, antifungal, antineoplastic, and hypoglycemic properties.[3][4] Specifically, 2-Butylbenzo[d]isothiazol-3(2H)-one is widely utilized as an industrial biocide and a preservative in cosmetics, paints, adhesives, and water treatment applications to prevent microbial contamination.[1][2] Its efficacy against a wide range of microorganisms makes it a subject of interest for further investigation and application development.
Physicochemical and Spectroscopic Data
The key physical, chemical, and spectroscopic properties of 2-Butylbenzo[d]isothiazol-3(2H)-one and its oxidized derivatives are summarized in the tables below.
Table 1: Physicochemical Properties of 2-Butylbenzo[d]isothiazol-3(2H)-one
| Property | Value | Reference |
| CAS Number | 4299-07-4 | [2][5] |
| Molecular Formula | C₁₁H₁₃NOS | [5][6] |
| Molecular Weight | 207.29 g/mol | [5][7] |
| Appearance | Colorless to light yellow liquid | [6][7] |
| Boiling Point | 332.921 °C at 760 mmHg | [8] |
| Density | 1.177 g/cm³ | [8] |
| Flash Point | 155.146 °C | [8] |
| Solubility | Sparingly soluble in water | [2] |
Table 2: Spectroscopic Data for 2-Butylbenzo[d]isothiazol-3(2H)-one Derivatives
| Compound | ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | HRMS (ESI, m/z) | Reference |
| 2-Butylbenzo[d]isothiazol-3(2H)-one-1-oxide | 7.94–7.91 (m, 1H), 7.83 (d, J = 7.3 Hz, 1H), 7.76–7.66 (m, 2H), 3.93–3.83 (m, 1H), 3.75–3.65 (m, 1H), 1.75–1.66 (m, 2H), 1.39–1.32 (m, 2H), 0.90 (t, J = 7.3 Hz, 3H) | 165.38, 145.56, 134.10, 133.21, 128.43, 126.11, 125.07, 41.07, 31.36, 20.09, 13.67 | [M + H]⁺ calcd. for C₁₁H₁₄NO₂S: 224.0740; found: 224.0737 | [9] |
| 2-Butylbenzo[d]isothiazol-3(2H)-one-1,1-dioxide | 8.00–7.96 (m, 1H), 7.87–7.72 (m, 3H), 3.70 (t, J = 7.4 Hz, 2H), 1.82–1.72 (m, 2H), 1.44–1.31 (m, 2H), 0.91 (t, J = 7.4 Hz, 3H) | 158.96, 137.74, 134.65, 134.27, 127.48, 125.09, 120.88, 39.23, 30.43, 20.05, 13.52 | Not Available | [9] |
Synthesis of 2-Butylbenzo[d]isothiazol-3(2H)-one
The synthesis of 2-Butylbenzo[d]isothiazol-3(2H)-one can be achieved through the N-alkylation of 1,2-benzisothiazol-3(2H)-one. Several methods have been reported, primarily involving the reaction of the sodium salt of 1,2-benzisothiazol-3(2H)-one with a butylating agent.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of 2-Butylbenzo[d]isothiazol-3(2H)-one.
Caption: General synthesis workflow for 2-Butylbenzo[d]isothiazol-3(2H)-one.
Experimental Protocol: Synthesis via N-Alkylation
This protocol is a synthesized procedure based on methods described in the literature.[10][11]
Materials:
-
1,2-Benzisothiazol-3(2H)-one (BIT)
-
Sodium hydroxide (B78521) (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
Step 1: Formation of the Sodium Salt of 1,2-Benzisothiazol-3(2H)-one
-
In a reaction vessel, dissolve 1,2-benzisothiazol-3(2H)-one (1.0 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (1.0 to 1.05 equivalents) in ethanol dropwise to the mixture while stirring.
-
Continue stirring at reflux for 30 minutes to ensure complete formation of the sodium salt.
-
Cool the reaction mixture to room temperature (approximately 25 °C).
Step 2: N-Alkylation
-
To the solution containing the sodium salt of 1,2-benzisothiazol-3(2H)-one, add an aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Slowly add 1-bromobutane (1.0 to 1.05 equivalents) to the reaction mixture.
-
Maintain the reaction temperature between 75-85 °C and stir for 3-15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Add toluene to the residue and wash the organic layer twice with water.
-
Recover the toluene under reduced pressure to obtain the crude product.
-
The crude product, 2-Butylbenzo[d]isothiazol-3(2H)-one, is obtained as a yellow oil. Further purification can be achieved by vacuum distillation.
Synthesis of Oxidized Derivatives
2-Butylbenzo[d]isothiazol-3(2H)-one can be selectively oxidized to its corresponding 1-oxide and 1,1-dioxide derivatives.
Experimental Protocol: Synthesis of 2-Butylbenzo[d]isothiazol-3(2H)-one-1-oxide
This protocol is based on the selective oxidation using Selectfluor®.[12][13]
Materials:
-
2-Butylbenzo[d]isothiazol-3(2H)-one
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a 25 mL tube, charge 2-Butylbenzo[d]isothiazol-3(2H)-one (0.2 mmol), Selectfluor® (0.2 mmol, 70.85 mg), DMF (0.2 mL), and water (1.8 mL).
-
Stir the reaction mixture vigorously at room temperature for 1 hour.
-
Upon completion of the reaction, add ethyl acetate (5 mL).
-
Wash the organic phase with water (2 x 5 mL) and brine (5 mL).
-
Dry the organic layer over sodium sulfate and filter.
-
Concentrate the filtrate in vacuo to yield 2-Butylbenzo[d]isothiazol-3(2H)-one-1-oxide.
Biological Activity and Applications
2-Butylbenzo[d]isothiazol-3(2H)-one exhibits potent antibacterial and antifungal activity.[1] It is commonly used as a pesticide ingredient in agriculture to protect crops from diseases and in coatings to prevent the growth of mold and algae.[1] Additionally, it serves as a preservative in personal care products to extend their shelf life.[1]
Signaling Pathways
Based on the available literature from the search, there is no specific information describing the signaling pathways associated with the biological activity of 2-Butylbenzo[d]isothiazol-3(2H)-one. Further research is required to elucidate the molecular mechanisms underlying its antimicrobial and antifungal effects.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 2-Butylbenzo[d]isothiazol-3(2H)-one. The provided experimental protocols offer a practical guide for its preparation and the synthesis of its oxidized derivatives. The summarized physicochemical and spectroscopic data serve as a useful reference for its identification and characterization. While the compound is known for its broad-spectrum antimicrobial activity, its specific molecular targets and signaling pathways remain an area for future investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. guidechem.com [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Butyl-2,3-dihydrobenzisothiazol-3-one | C11H13NOS | CID 9837171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Butyl-1,2-benzisothiazolin-3-one | CymitQuimica [cymitquimica.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Cas 4299-07-4,2-Butyl-1,2-benzisothiazolin-3-one | lookchem [lookchem.com]
- 9. mdpi.com [mdpi.com]
- 10. CN104130206B - The synthetic method of 2-butyl-1,2-benzisothiazole-3-ketone - Google Patents [patents.google.com]
- 11. CN102807532A - Synthesizing method of 2- butyl-1,2-benzisothiazoline-3-ketone - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]
